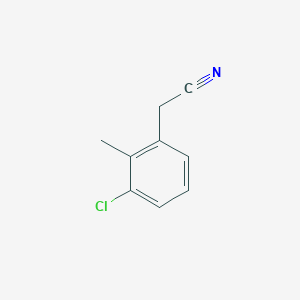
3-Chloro-2-methylphenylacetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-2-methylphenylacetonitrile is an organic compound with the molecular formula C₉H₈ClN. It is a derivative of phenylacetonitrile, where the phenyl ring is substituted with a chlorine atom at the third position and a methyl group at the second position. This compound is used in various chemical syntheses and has applications in different fields, including pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-methylphenylacetonitrile typically involves the reaction of 3-chloro-2-methylbenzyl chloride with sodium cyanide in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with a nitrile group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
3-Chloro-2-methylphenylacetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or sodium thiolate in polar aprotic solvents.
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted amines or thiols.
Oxidation: Formation of 3-chloro-2-methylbenzoic acid.
Reduction: Formation of 3-chloro-2-methylphenylamine.
科学研究应用
3-Chloro-2-methylphenylacetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 3-Chloro-2-methylphenylacetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, it has been studied as a urease inhibitor, where it binds to the active site of the enzyme, preventing its activity .
相似化合物的比较
Similar Compounds
- 3-Chloro-2-methylphenyl isocyanate
- 3-Chloro-2-methylbenzyl chloride
- 3-Chloro-2-methylbenzoic acid
Uniqueness
3-Chloro-2-methylphenylacetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its nitrile group makes it a versatile intermediate for further chemical transformations, while the chlorine and methyl groups influence its physical and chemical properties.
属性
分子式 |
C9H8ClN |
|---|---|
分子量 |
165.62 g/mol |
IUPAC 名称 |
2-(3-chloro-2-methylphenyl)acetonitrile |
InChI |
InChI=1S/C9H8ClN/c1-7-8(5-6-11)3-2-4-9(7)10/h2-4H,5H2,1H3 |
InChI 键 |
RSRBEXCWZVGGMG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC=C1Cl)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl (S)-(3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate](/img/structure/B12953088.png)
![Trans-[2-(3-fluorophenyl)cyclopropyl]methanamine](/img/structure/B12953105.png)
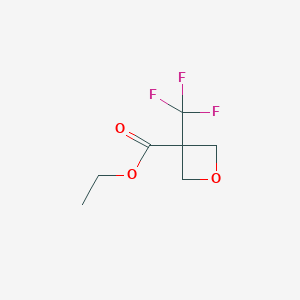
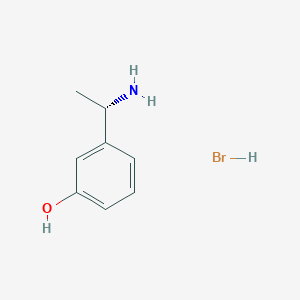
![2-(4-Nitropyridin-2-yl)-1H-benzo[d]imidazole](/img/structure/B12953130.png)
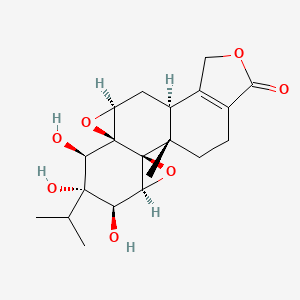
![[2,3'-Bipyridine]-5,6'-diamine](/img/structure/B12953138.png)
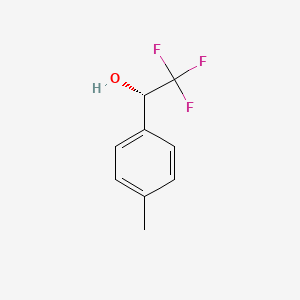
![2,2-Difluoro-5-oxa-8-azaspiro[3.5]nonane](/img/structure/B12953174.png)
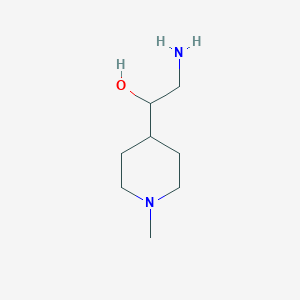
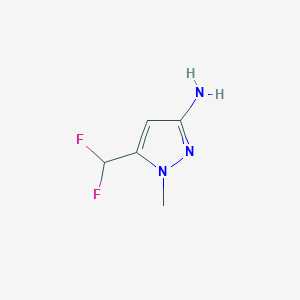
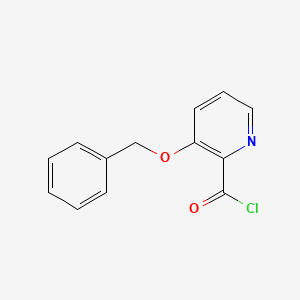
![2-Amino-7-{[(3r,4r)-3-Hydroxy-4-(Hydroxymethyl)pyrrolidin-1-Yl]methyl}-3,5-Dihydro-4h-Pyrrolo[3,2-D]pyrimidin-4-One](/img/structure/B12953190.png)
![2-(3-acetylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B12953194.png)
